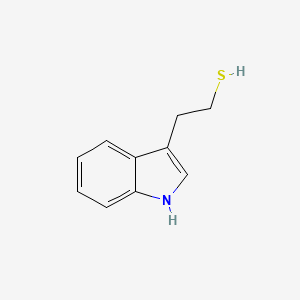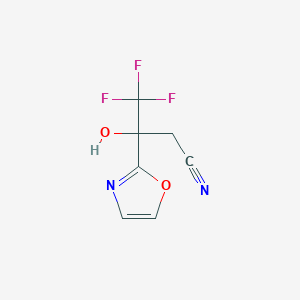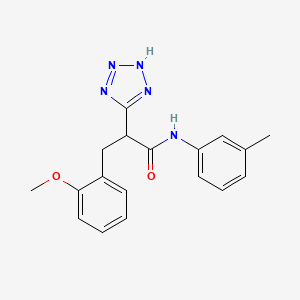![molecular formula C10H11F3OS B2383828 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol CAS No. 1555441-19-4](/img/structure/B2383828.png)
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C10H11F3OS and a molecular weight of 236.25 g/mol . This compound features a trifluoromethyl group, an ethylsulfanyl group, and a phenyl ring, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-(ethylsulfanyl)benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further reduce the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 1-[4-(Methylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
- 1-[4-(Propylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
- 1-[4-(Butylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
Uniqueness
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethylsulfanyl group provides unique reactivity compared to its methyl, propyl, and butyl analogs .
属性
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISKIXBDOMOUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)
![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/new.no-structure.jpg)



![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-methylbutanamide](/img/structure/B2383757.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)


![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
![3-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide](/img/structure/B2383768.png)
